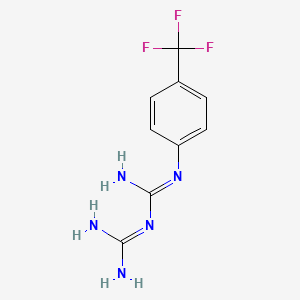1-(4-(Trifluoromethyl)phenyl)biguanide
CAS No.: 3796-35-8
Cat. No.: VC3911951
Molecular Formula: C9H10F3N5
Molecular Weight: 245.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3796-35-8 |
|---|---|
| Molecular Formula | C9H10F3N5 |
| Molecular Weight | 245.2 g/mol |
| IUPAC Name | 1-(diaminomethylidene)-2-[4-(trifluoromethyl)phenyl]guanidine |
| Standard InChI | InChI=1S/C9H10F3N5/c10-9(11,12)5-1-3-6(4-2-5)16-8(15)17-7(13)14/h1-4H,(H6,13,14,15,16,17) |
| Standard InChI Key | YBEYVQONJZSGFJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(F)(F)F)N=C(N)N=C(N)N |
| Canonical SMILES | C1=CC(=CC=C1C(F)(F)F)N=C(N)N=C(N)N |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
1-(4-(Trifluoromethyl)phenyl)biguanide (CAS No. 3796-35-8) is a guanidine derivative with the molecular formula C₉H₁₀F₃N₅ and a molar mass of 245.20 g/mol. Its IUPAC name is 1-(diaminomethylidene)-2-[4-(trifluoromethyl)phenyl]guanidine, reflecting the trifluoromethyl group (-CF₃) attached to the para position of the phenyl ring (Figure 1) .
Key Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 209–213°C (lit.) |
| LogP (Partition Coefficient) | 2.90 |
| PSA (Polar Surface Area) | 97.78 Ų |
| Exact Mass | 245.089 Da |
The trifluoromethyl group significantly enhances lipophilicity (LogP = 2.90), facilitating membrane permeability and target engagement .
Synthetic Methodologies
Conventional Synthesis Routes
The compound is typically synthesized via a two-step protocol involving:
-
Condensation: Reaction of 4-(trifluoromethyl)aniline with sodium dicyandiamide under acidic conditions (e.g., HCl) to form the intermediate 1-cyano-3-(4-(trifluoromethyl)phenyl)guanidine .
-
Alkylamine Incorporation: Treatment of the intermediate with alkylamines in tetrahydrofuran (THF) at 40°C, followed by acidification and purification .
Optimized Reaction Conditions
| Parameter | Condition |
|---|---|
| Solvent | THF/H₂O (5:4 v/v) |
| Temperature | 40°C |
| Catalyst | Copper sulfate pentahydrate |
| Yield | 60–75% |
Microwave-assisted methods have been explored to reduce reaction times, though yields remain comparable to conventional heating .
Pharmacological Activities
Antimicrobial Efficacy
Biguanide derivatives, including 1-(4-(Trifluoromethyl)phenyl)biguanide, exhibit broad-spectrum antimicrobial activity. When complexed with iridium(III), these compounds demonstrate potent effects against Gram-positive bacteria:
Antibacterial Activity of Ir(III)-Biguanide Complexes
| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.125–1 | 0.25–2 |
| Escherichia coli | 4–8 | 8–16 |
| Acinetobacter baumannii | 4 | 8 |
The trifluoromethyl group enhances bacterial membrane penetration, while the biguanide moiety disrupts metabolic pathways via metal ion chelation .
Mechanistic Insights
Mode of Action in Microbial Systems
The compound’s antimicrobial activity arises from:
-
Metal Ion Chelation: Biguanides bind essential divalent cations (e.g., Mg²⁺, Ca²⁺), disrupting bacterial membrane integrity and enzyme function .
-
Electron Transport Chain Interference: By sequestering iron-sulfur clusters, biguanides inhibit ATP synthesis in pathogens .
Metabolic Modulation
In eukaryotic systems, biguanides activate AMP-activated protein kinase (AMPK), a regulator of cellular energy homeostasis. This mechanism is shared with metformin, though the trifluoromethyl group may enhance tissue specificity .
Comparative Analysis with Analogues
Trifluoromethyl vs. Trifluoromethoxy Derivatives
Replacing the -OCH₃ group in proguanil derivatives with -CF₃ improves metabolic stability and lipophilicity:
| Derivative | LogP | MIC (μg/mL vs. S. aureus) |
|---|---|---|
| Trifluoromethoxy | 2.10 | 0.5 |
| Trifluoromethyl | 2.90 | 0.125 |
The increased LogP correlates with enhanced membrane permeability and intracellular accumulation .
Industrial and Therapeutic Applications
Disinfectant Formulations
Patent literature describes biguanide derivatives as potent disinfectants for medical devices. The trifluoromethyl group enhances stability in aqueous solutions, enabling long-term efficacy .
Challenges and Future Directions
Metabolic Stability
Despite enhanced lipophilicity, the compound undergoes hepatic CYP450-mediated oxidation, limiting oral bioavailability. Isotope labeling studies (e.g., ¹⁹F-NMR) are underway to track degradation pathways .
Toxicity Profiling
Initial cytotoxicity assays indicate a selectivity index >10 for bacterial vs. mammalian cells, though long-term safety data remain sparse .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume